molecular formula C24H18N4Na2O7S2 B3032991 N-cyclohexyldicarbonimidic diamide CAS No. 68498-52-2

N-cyclohexyldicarbonimidic diamide

Cat. No.: B3032991
CAS No.: 68498-52-2
M. Wt: 584.5 g/mol
InChI Key: AGBBNHKFMVBCJG-UHFFFAOYSA-L
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Description

“N-cyclohexyldicarbonimidic diamide” is a chemical compound with the linear formula C8H15N3O2 . It has a molecular weight of 185.228 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of non-symmetrical diamides and amido-esters from available propargylic acetates using selective palladium-catalysed diamino- and amino-alkoxy carbonylations has been described . This method is effective for the direct synthesis of diamides as anticancer agents from dicarboxylic acids and amines using Nb2O5 as a base-tolerant heterogeneous catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H15N3O2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 185.228 and a linear formula of C8H15N3O2 .

Safety and Hazards

Sigma-Aldrich provides “N-cyclohexyldicarbonimidic diamide” to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . Diamide insecticides are known for their selectivity and low mammalian toxicity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-cyclohexyldicarbonimidic diamide can be achieved through the reaction of cyclohexyl isocyanate with phosgene followed by reaction with ammonia.", "Starting Materials": [ "Cyclohexyl isocyanate", "Phosgene", "Ammonia" ], "Reaction": [ "Step 1: Cyclohexyl isocyanate is reacted with phosgene to form N-cyclohexyl carbamoyl chloride.", "Step 2: N-cyclohexyl carbamoyl chloride is then reacted with ammonia to form N-cyclohexyldicarbonimidic diamide." ] }

CAS No.

68498-52-2

Molecular Formula

C24H18N4Na2O7S2

Molecular Weight

584.5 g/mol

IUPAC Name

disodium;6-[[4-[(4-ethoxyphenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C24H20N4O7S2.2Na/c1-2-35-21-10-7-19(8-11-21)26-25-17-3-5-18(6-4-17)27-28-20-9-12-23-16(13-20)14-22(36(29,30)31)15-24(23)37(32,33)34;;/h3-15H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

AGBBNHKFMVBCJG-UHFFFAOYSA-L

SMILES

C1CCC(CC1)NC(=O)NC(=O)N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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